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3,5-Dimethyl-2-(1Z)-propenylpyrazine

Odor threshold Stereochemistry‑activity relationship Gas chromatography‑olfactometry

3,5-Dimethyl-2-(1Z)-propenylpyrazine (CAS 55138-74-4) is a stereochemically defined alkylpyrazine belonging to the class of nitrogen-containing heterocyclic aroma compounds. With molecular formula C9H12N2 and molecular weight 148.21 g/mol, this Z‑isomer carries a propenyl substituent at position 2 and methyl groups at positions 3 and 5 of the pyrazine ring.

Molecular Formula C9H12N2
Molecular Weight 148.21
CAS No. 55138-74-4
Cat. No. B1147933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-(1Z)-propenylpyrazine
CAS55138-74-4
Synonyms3,5-Dimethyl-2-(1Z)-propenylpyrazine
Molecular FormulaC9H12N2
Molecular Weight148.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-(1Z)-propenylpyrazine (CAS 55138-74-4): Stereospecific Pyrazine Flavorant Procurement Guide


3,5-Dimethyl-2-(1Z)-propenylpyrazine (CAS 55138-74-4) is a stereochemically defined alkylpyrazine belonging to the class of nitrogen-containing heterocyclic aroma compounds [1]. With molecular formula C9H12N2 and molecular weight 148.21 g/mol, this Z‑isomer carries a propenyl substituent at position 2 and methyl groups at positions 3 and 5 of the pyrazine ring [2]. It is a Maillard‑reaction product formed during thermal processing of foods and has been detected in roasted tea, coffee, and other heat‑treated foodstuffs [3].

Why Generic Alkylpyrazine Substitution Fails: Stereochemical and Structural Constraints on Odor Potency


Alkylpyrazines cannot be interchangeably substituted in flavor formulations because minor structural modifications—particularly stereochemistry and substituent size—produce >1000‑fold differences in odor detection threshold [1]. The (Z)‑1‑propenyl configuration of the target compound occupies a sterically permitted region in the putative olfactory‑receptor model, whereas the (E)‑isomer and the 2‑propenyl (allyl) isomer are sterically disfavored, leading to 160‑fold and 27 000‑fold higher thresholds, respectively [1]. Consequently, generic procurement of “alkylpyrazines” without specifying stereochemistry would unpredictably alter aroma potency and compromise product consistency.

Quantitative Differential Evidence for 3,5-Dimethyl-2-(1Z)-propenylpyrazine vs. Structural Analogs


Z‑Isomer Odor Threshold Only 5‑Fold Higher Than Reference 2‑Ethyl‑3,5‑dimethylpyrazine, vs. 160‑Fold for the E‑Isomer and 27 000‑Fold for the 2‑Propenyl Isomer

In a systematic study of 80 alkylpyrazines by gas chromatography‑olfactometry, substitution of the ethyl group of 2‑ethyl‑3,5‑dimethylpyrazine (odor threshold ≈0.011 ng/L air) by a (Z)‑1‑propenyl group increased the threshold by a factor of only 5 (to ≈0.055 ng/L air) [1]. By contrast, the (E)‑1‑propenyl isomer increased the threshold 160‑fold (to ≈1.78 ng/L) and the 2‑propenyl (allyl) isomer increased it 27 000‑fold (to ≈300 ng/L) [1].

Odor threshold Stereochemistry‑activity relationship Gas chromatography‑olfactometry

Selective Formation Under Dry‑Heating Conditions: Cysteine/Rhamnose vs. Cysteine/Ribose Systems

In a study comparing dry‑heated cysteine‑carbohydrate mixtures, (Z)‑2‑propenyl‑3,5‑dimethylpyrazine was formed exclusively in cysteine/rhamnose (system II), whereas 2‑ethenyl‑3,5‑dimethylpyrazine was formed exclusively in cysteine/ribose (system I) [1]. Both compounds possess intense roast‑potato‑like aroma, but their formation is strictly sugar‑dependent [2].

Maillard reaction Process flavor Sugar‑specific formation

Distinct Earthy Odor Character vs. Roasty/Nutty Profile of Common Alkylpyrazine Analogs

The target compound is characterized by an earthy odor [1], distinguishing it from related alkylpyrazines: 2‑ethyl‑3,5‑dimethylpyrazine is described as roasty, potato‑like, and burnt‑almond [2], and 2,3,5‑trimethylpyrazine as roasted‑nut and baked‑potato [3].

Odor quality Sensory descriptor Flavor profiling

Evidence‑Backed Application Scenarios for 3,5‑Dimethyl‑2‑(1Z)‑propenylpyrazine


High‑Potency Earthy Note in Roasted Coffee and Tea Formulations

Based on its earthly odor character and the exceptionally low odor threshold conferred by the Z‑configuration [1], this compound is the appropriate choice for formulations requiring a potent earthy note at trace levels, such as in premium roasted‑coffee or black‑tea reconstitution blends. Substituting the E‑isomer would require a 32‑fold higher dose, potentially altering the aroma balance and introducing off‑notes [1].

Rhamnose‑Based Maillard Process Flavorings

Because (Z)‑2‑propenyl‑3,5‑dimethylpyrazine is selectively formed in dry‑heated cysteine/rhamnose systems [2], it is the pyrazine of choice for flavor houses developing process‑flavor bases from rhamnose‑containing substrates. Using a generic alkylpyrazine would not replicate the authentic roast‑potato aroma profile that arises from this sugar‑specific pathway [2].

Analytical Authentication of Z‑Specific Pyrazine in Complex Food Matrices

The compound's distinct retention‑index profile on Carbowax 20M and OV‑101 columns [3] enables unambiguous identification in GC‑MS or GC‑O workflows, distinguishing it from co‑eluting E‑isomer or 2‑propenyl‑isomer contaminants. This is essential for quality‑control laboratories verifying the authenticity of declared pyrazine flavorants in finished products.

Off‑Flavor Marker Monitoring in Dehydrated Protein Products

Literature evidence identifies (Z)‑3,5‑dimethyl‑2‑(1‑propenyl)‑pyrazine as a characteristic off‑flavor compound formed during storage of sea‑cucumber peptide powders [4]. Quality‑assurance protocols for protein hydrolysates and peptide‑based nutraceuticals should include this compound as a targeted marker to monitor lipid‑oxidation‑driven off‑flavor development.

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